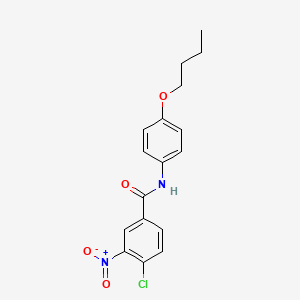

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

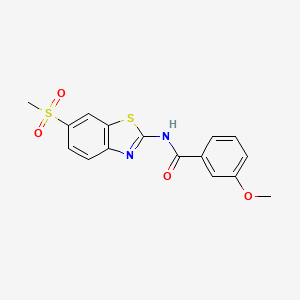

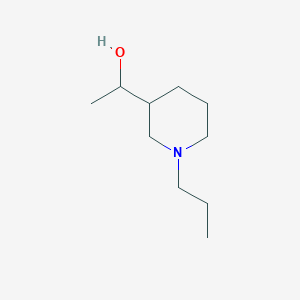

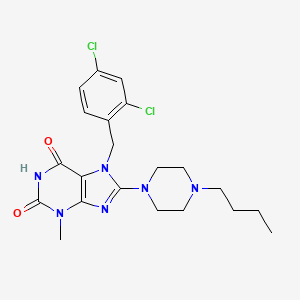

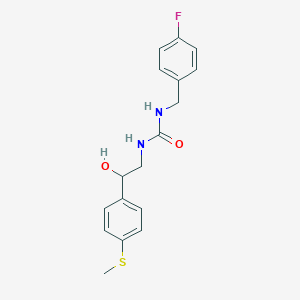

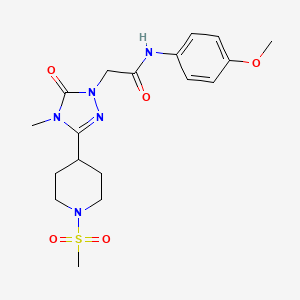

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H17ClN2O4 and its molecular weight is 348.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering

Research indicates that the structural manipulation of compounds similar to N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide can be achieved through crystal engineering, utilizing hydrogen bonds and halogen bonds. This approach facilitates the design of molecular tapes and the generation of specific crystal structures, demonstrating the potential for designing materials with tailored properties (Saha, Nangia, & Jaskólski, 2005).

Antitumor Activity

Nitroaromatic compounds structurally related to this compound have been explored for their antitumor activity. Studies on preformulation, formulation development, and forced degradation have shown significant potential in the context of cancer treatment. Specifically, nanostructured lipid carriers and solid lipid nanoparticles containing these compounds have demonstrated moderate cytotoxicity against breast cancer cell lines, highlighting their promise as antitumor agents (Sena et al., 2017).

Apoptosis and Autophagy Pathways

Further research into nitroaromatic bioreducible compounds similar to this compound has revealed their ability to trigger cell death in cancer cell lines through the activation of apoptosis and autophagy pathways. These findings underscore the therapeutic potential of such compounds in selectively targeting cancer cells without harming normal cells, thus offering a strategic advantage in cancer therapy (Perdigão et al., 2017).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of nickel and copper complexes of derivatives structurally similar to this compound have been explored, revealing their potential for enhanced antibacterial activity. These findings contribute to the understanding of the interactions between metal ions and nitrobenzamide derivatives, opening new avenues for the development of antimicrobial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Mechanism of Action

Target of Action

It is suggested that it may act similarly to other non-steroidal anti-inflammatory drugs (nsaids) like bufexamac . NSAIDs typically target enzymes like cyclo-oxygenase (COX) which play a crucial role in the production of prostaglandins, key mediators of inflammation and pain .

Mode of Action

If it indeed acts like other NSAIDs, it may inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins . This could result in decreased inflammation and pain.

Biochemical Pathways

By inhibiting COX enzymes, the compound could disrupt this pathway, leading to reduced inflammation and pain .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may be well-absorbed and distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

If it behaves like other nsaids, it could reduce inflammation and pain at the cellular level by decreasing the production of prostaglandins .

Properties

IUPAC Name |

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-5-13(6-8-14)19-17(21)12-4-9-15(18)16(11-12)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBDQNKSOCSZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2863817.png)

![N2,N2-Dimethyl-5H,6H,7H-cyclopenta[b]pyridine-2,4-diamine, oxalic acid](/img/structure/B2863826.png)